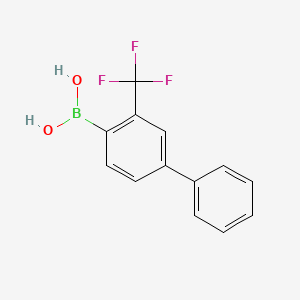

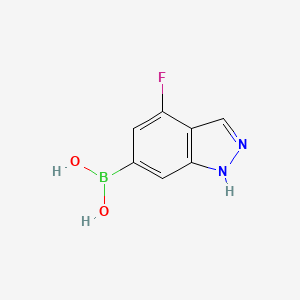

(4-Fluoro-1H-indazol-6-yl)boronic acid, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Fluoro-1H-indazol-6-yl)boronic acid, 95% (hereafter referred to as 4-Fluoro-1H-indazol-6-yl) is an organic compound with a variety of applications in scientific research. It is a boronic acid derivative of 4-fluoroindazole, and is used in a variety of synthetic reactions and as a reagent for chemical transformations. It has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 4-Fluoro-1H-indazol-6-yl has also been used in the synthesis of fluorescent probes, and in the study of enzyme mechanisms.

科学的研究の応用

Boronic Acid in Molecular Structure and Interactions

Boron-containing compounds, including boronic acids, are pivotal in developing pharmaceuticals due to their ability to interact with organic compounds and biological molecules. A study focusing on the synthesis and characterization of an oxaborol derivative, which includes boronic acid interactions, highlighted the importance of coordinate N→B dative bonds for stabilizing molecules in solid-state. Molecular self-assembly in these compounds primarily occurs through various non-covalent interactions, suggesting their potential in medicine, pharmacology, and biology (Hernández-Negrete et al., 2021).

Boronic Acid in Sensing and Material Chemistry

Boronic acids are extensively used in biomaterials for their ability to bind biologically relevant diols, such as saccharides and peptidoglycans, enabling the preparation of hydrogels with dynamic covalent or responsive behavior. Understanding the structure–reactivity relationships that govern boronic acid's binding affinity to diols is crucial for their application in sensing, delivery, and materials chemistry (Brooks et al., 2018).

Boronic Acid in Luminescence and Sensitization

Boronic acid derivatives have been utilized in the selective sensitization of Eu(III) and Tb(III) emissions, demonstrating high quantum efficiency upon excitation. Such functionalities indicate their significant role in developing luminescent materials and sensors (Park et al., 2014).

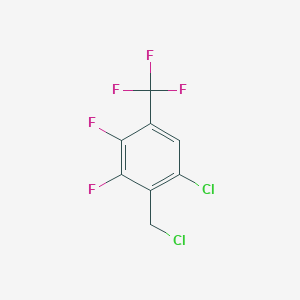

Fluorine Substituents on Phenylboronic Compounds

The presence of fluorine substituents in boronic acid compounds, such as (4-Fluoro-1H-indazol-6-yl)boronic acid, significantly influences their properties due to the electron-withdrawing character of fluorine. This impact is evident in their acidity, hydrolytic stability, crystal structures, and spectroscopic properties, which are crucial for their applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).

Boronic Acids in Sensing Applications

The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide anions, underscores their versatility in sensing applications. These applications span from biological labeling and protein manipulation to the development of therapeutics and separation technologies, demonstrating the broad utility of boronic acids in scientific research (Lacina et al., 2014).

作用機序

Target of Action

Similar compounds have been associated with various targets, such as leucine-rich repeat kinase 2 (lrrk2), which is linked to parkinson’s disease .

Mode of Action

It’s known that boronic acids are often used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .

Biochemical Pathways

Similar compounds have been found to inhibit cell growth in various neoplastic cell lines .

Action Environment

It’s known that the storage temperature can affect the stability of similar compounds .

特性

IUPAC Name |

(4-fluoro-1H-indazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3,12-13H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQHXQXQAVKTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=NN2)C(=C1)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)